2-(2,4-difluorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
Description
2-(2,4-Difluorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a triazole-containing acetamide derivative characterized by a 2,4-difluorophenyl group and a thiophen-2-yl-substituted triazole core. The compound’s structure combines fluorinated aromatic motifs with heterocyclic components, a design strategy often employed to enhance metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4OS/c16-11-4-3-10(13(17)7-11)6-14(22)18-8-12-9-21(20-19-12)15-2-1-5-23-15/h1-5,7,9H,6,8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOANCXNPLZRBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Fluorinated Phenyl and Triazole Derivatives
N-(2,4-Difluorophenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 802933-05-7) :
- Structure : Shares the 2,4-difluorophenyl-acetamide backbone but replaces the thiophen-2-yl-triazole with a sulfanyl-1,2,4-triazole.
- Properties : Molecular weight = 346.4 g/mol; higher lipophilicity due to the sulfur atom .
- Significance : The sulfanyl group may enhance oxidative stability compared to thiophene derivatives but reduce π-π stacking interactions in biological targets.
- Compounds 6j and 6k (): Structure: Feature 2,4-difluorophenyl groups linked to benzimidazole-triazole hybrids. Properties: Melting points range from 71–74°C; yields = 43–50%.
-
- Structure : Incorporate 2,4-difluorophenyl and trifluoromethylphenyl groups into AUTAC degraders.
- Properties : Molecular weights >500 g/mol; designed for mitochondrial protein degradation.
- Significance : The trifluoromethyl group enhances electronegativity and target specificity compared to thiophene .
Thiophene-Containing Analogs
- N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide (Compound 55, ): Structure: Combines thiophen-2-yl with a 3-fluorophenyl-triazole. Properties: Yield = Not specified; melting point = Not reported. Significance: Demonstrates the compatibility of thiophene with fluorinated aryl groups in maintaining synthetic feasibility .
Physicochemical Properties
Key Observations :
- The target compound’s estimated molecular weight (346 g/mol) is lower than benzimidazole-containing analogs (e.g., 6j), suggesting improved solubility.
- Thiophene-based derivatives (e.g., Compound 55) often exhibit lower melting points than rigid analogs like 4j (180–182°C), indicating reduced crystallinity .
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